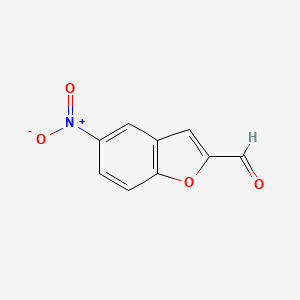

5-Nitro-1-benzofuran-2-carbaldehyde

Description

BenchChem offers high-quality 5-Nitro-1-benzofuran-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitro-1-benzofuran-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-1-benzofuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO4/c11-5-8-4-6-3-7(10(12)13)1-2-9(6)14-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJHFCKIZFVVFTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406105 | |

| Record name | 5-nitro-1-benzofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23145-18-8 | |

| Record name | 5-nitro-1-benzofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Nitro-1-benzofuran-2-carbaldehyde: A Key Intermediate in Medicinal Chemistry

This guide provides a comprehensive technical overview of 5-Nitro-1-benzofuran-2-carbaldehyde, a heterocyclic aldehyde of significant interest to researchers and professionals in the fields of organic synthesis and drug development. We will delve into its fundamental physicochemical properties, explore robust synthetic methodologies, analyze its spectroscopic signature, and discuss its reactivity and potential as a scaffold for novel therapeutic agents.

Core Molecular Attributes

5-Nitro-1-benzofuran-2-carbaldehyde is a crystalline solid at room temperature, characterized by the fusion of a benzene ring and a furan ring, with a nitro group at the 5-position and a carbaldehyde group at the 2-position. These functional groups impart a unique electronic character to the molecule, making it a versatile intermediate in organic synthesis.

Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₉H₅NO₄ | Deduced from Benzofuran-2-carbaldehyde (C₉H₆O₂) + NO₂ - H |

| Molecular Weight | 191.14 g/mol | Calculated from Molecular Formula |

| CAS Number | 23145-18-8 | [1] |

| Appearance | Likely a yellow to brown crystalline solid | Inferred from related nitroaromatic compounds |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | General chemical principles |

Synthesis and Mechanistic Insights

The synthesis of 5-Nitro-1-benzofuran-2-carbaldehyde can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two primary strategies involve either the initial formation of the benzofuran core followed by nitration and formylation, or the construction of the benzofuran ring from a pre-functionalized nitro-aromatic precursor.

Strategy 1: Post-Formation Functionalization of the Benzofuran Core

This approach begins with the synthesis of the benzofuran scaffold, followed by sequential introduction of the nitro and aldehyde groups.

Experimental Protocol: Nitration of a Benzofuran Precursor

A plausible route involves the nitration of a suitable benzofuran derivative. For instance, the nitration of 1-benzofuran-2(3H)-one has been reported to yield the 5-nitro derivative.[2] This intermediate can then be further elaborated to the target aldehyde.

-

Nitration: To a solution of 3H-benzofuran-2-one in acetic anhydride, a mixture of 65% nitric acid and glacial acetic acid is added dropwise while maintaining the temperature below 293K.[2]

-

Reaction Progression: The mixture is stirred and refluxed for one hour.[2]

-

Work-up: The reaction is quenched with ice and sulfuric acid, leading to the precipitation of the product.[2]

-

Purification: The crude product is collected by filtration and recrystallized from a suitable solvent like ethyl acetate to yield pure 5-nitro-1-benzofuran-2(3H)-one.[2]

The subsequent conversion of the lactone to the aldehyde at the 2-position would require further synthetic steps, such as reduction and oxidation, or a formylation reaction.

Strategy 2: Ring Construction from a Nitro-Substituted Precursor

An alternative and often more direct approach is to construct the benzofuran ring from a starting material that already contains the nitro group. A common method for benzofuran synthesis is the reaction of a salicylaldehyde derivative with an α-halo ketone followed by cyclization.

Experimental Protocol: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5][6] If 5-nitrobenzofuran is available, its formylation at the 2-position would be a direct route to the target molecule.

-

Reagent Preparation: The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[3][4]

-

Electrophilic Attack: The electron-rich 5-nitrobenzofuran undergoes electrophilic aromatic substitution with the Vilsmeier reagent, primarily at the electron-rich 2-position.

-

Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous work-up to yield 5-Nitro-1-benzofuran-2-carbaldehyde.[3][5]

Caption: Key reaction pathways of 5-Nitro-1-benzofuran-2-carbaldehyde.

Applications in Drug Discovery and Development

The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. [7][8][9][10][11][12][13]These activities include antimicrobial, anti-inflammatory, anticancer, and effects on the central nervous system. [7][8][9][10][11][12][13] Derivatives of 5-Nitro-1-benzofuran-2-carbaldehyde are valuable intermediates in the synthesis of more complex molecules with potential therapeutic applications. For example, the benzofuran core is present in drugs like the antiarrhythmic agent dronedarone. [2]The nitro group, while sometimes associated with toxicity, can also be a key pharmacophore in certain antimicrobial agents.

The aldehyde group serves as a crucial point for diversification, allowing for the generation of libraries of compounds for high-throughput screening. For instance, it is a key intermediate in the synthesis of benzofuranyl oxadiazoles, which have been investigated as inhibitors of glycogen synthase kinase-3β (GSK-3β), a target for neurodegenerative diseases. [14]Benzofuran derivatives have also been explored as potential kinase inhibitors for cancer therapy. [15]

Caption: Workflow for utilizing the title compound in drug discovery.

Conclusion

5-Nitro-1-benzofuran-2-carbaldehyde is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique combination of a reactive aldehyde, an electron-withdrawing nitro group, and a biologically relevant benzofuran scaffold makes it an attractive starting material for the development of novel compounds with potential therapeutic applications. A thorough understanding of its synthesis, spectroscopic properties, and reactivity is essential for researchers aiming to leverage its full potential in the discovery of new medicines.

References

-

Journal of Pharmaceutical Research. (2021, May 18). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. [Link]

-

Khodarahmi, G., Asadi, P., Hassanzadeh, F., & Khodarahmi, E. (n.d.). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. National Institutes of Health. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. [Link]

-

University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

-

Yadav, M., et al. (n.d.). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia. [Link]

-

Indian Journal of Pharmaceutical Sciences. (n.d.). Benzofurans | Antimicrobial Activity | Antioxidant Activity. [Link]

-

MDPI. (2025, August 14). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

-

IJPCBS. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

-

Govindaraju, R., et al. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

-

IJSDR. (2023, May). Study of Benzofuran Derivatives and their Biological Significance. [Link]

-

ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. [Link]

-

Scribd. (2011, December 15). Preparation of 5-Nitrosalicylaldehyde. [Link]

-

University of Wisconsin-Madison. (n.d.). IR Chart. Department of Chemistry. [Link]

-

University of California, Los Angeles. (n.d.). mass spectra - fragmentation patterns. [Link]

-

Royal Society of Chemistry. (n.d.). A convenient synthesis of 2-substituted benzofurans from salicylaldehydes. [Link]

-

National Institutes of Health. (n.d.). 5-Nitro-1-benzofuran-2(3H)-one. [Link]

-

Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]

-

National Institutes of Health. (n.d.). Reactions of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Benzothiazolium Salts. [Link]

-

ResearchGate. (n.d.). Results of catalytic oxidation of benzofuran (BF), 2-methylbenzofuran.... [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

Royal Society of Chemistry. (2019, September 2). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

-

Oregon State University. (n.d.). 13C NMR. [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Department of Chemistry. [Link]

-

Northern Illinois University. (n.d.). IR Spectroscopy of Hydrocarbons. [Link]

-

Frontiers. (2020, February 10). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. [Link]

-

Oregon State University. (2022, March 9). 1H NMR Chemical Shift. [Link]

-

ResearchGate. (2025, October 22). Gas‐phase fragmentation reactions of protonated benzofuran‐ and dihydrobenzofuran‐type neolignans investigated by accurate‐mass electrospray ionization tandem mass spectrometry. [Link]

-

National Institutes of Health. (2025, October 1). Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

MDPI. (2020, January 1). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. [Link]

-

Wiley Online Library. (n.d.). Efficient Oxidation of 5‐Hydroxymethylfurfural Using a Flavoprotein Oxidase from the Honeybee Apis mellifera. [Link]

Sources

- 1. 5-nitro-1-benzofuran-2-carbaldehyde | 23145-18-8 [chemicalbook.com]

- 2. 5-Nitro-1-benzofuran-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ijpcbs.com [ijpcbs.com]

- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. jopcr.com [jopcr.com]

- 10. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 11. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]

- 13. scribd.com [scribd.com]

- 14. nbinno.com [nbinno.com]

- 15. jocpr.com [jocpr.com]

Technical Guide: Structural Elucidation of 5-Nitro-1-benzofuran-2-carbaldehyde via 1H and 13C NMR

Executive Summary

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 5-Nitro-1-benzofuran-2-carbaldehyde (CAS: 21160-52-9). As a critical intermediate in the synthesis of antimicrobial Schiff bases and anticancer hydrazones, the purity and structural integrity of this scaffold are paramount. This document details the specific chemical shifts, coupling constants (

Molecular Architecture & Theoretical Shift Analysis

The NMR signature of 5-nitro-1-benzofuran-2-carbaldehyde is defined by the interplay between two strong electron-withdrawing groups (EWG): the nitro group (-NO

Electronic Effects on Chemical Shifts

-

The Aldehyde Anisotropy (C2-CHO): The carbonyl group exerts a strong deshielding effect on the adjacent furan proton (H3), shifting it downfield relative to unsubstituted benzofuran.

-

The Nitro Group Deshielding (C5-NO

): The nitro group creates a zone of low electron density at the ortho positions (H4 and H6).-

H4 (The "Fingerprint" Proton): Located between the bridgehead carbon and the nitro group, H4 is the most deshielded aromatic proton, appearing as a doublet with a small meta-coupling constant.

-

H6: Deshielded by the nitro group but less so than H4 due to distance from the heteroatom ring current.

-

H7: Located ortho to the ether oxygen, which is electron-donating by resonance (+M), slightly counteracting the inductive withdrawal of the ring system.

-

Experimental Protocol

To ensure high-resolution spectra capable of resolving small meta-couplings (

Sample Preparation

-

Solvent Selection: DMSO-d

is the mandatory solvent.-

Reasoning: Nitro-substituted benzofurans exhibit poor solubility in CDCl

, leading to aggregation and peak broadening. DMSO-d

-

-

Concentration:

-

1H NMR: 10–15 mg in 0.6 mL DMSO-d

. -

13C NMR: 50–70 mg in 0.6 mL DMSO-d

(requires high concentration for quaternary carbons C2, C5, C8, C9).

-

-

Internal Standard: Tetramethylsilane (TMS,

0.00 ppm).

Acquisition Parameters (Recommended)

-

Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.

-

Relaxation Delay (D1): Set to

seconds. The aldehyde proton and nitro-adjacent protons have longer -

Scans (NS): 16 (1H) / 1024 (13C).

Spectral Analysis: 1H NMR

Spectrometer Frequency: 400 MHz

Solvent: DMSO-d

Representative Data Table

| Proton Assignment | Shift ( | Multiplicity | Integration | Coupling Constant ( | Mechanistic Origin |

| -CHO (Aldehyde) | 9.92 – 9.98 | Singlet (s) | 1H | — | Anisotropic deshielding by C=O. |

| H-4 | 8.68 – 8.75 | Doublet (d) | 1H | Ortho to -NO | |

| H-6 | 8.35 – 8.42 | Doublet of Doublets (dd) | 1H | Ortho to -NO | |

| H-3 | 8.05 – 8.15 | Singlet (s) | 1H | — | Furan ring proton, deshielded by C2-CHO.[1] |

| H-7 | 7.90 – 8.00 | Doublet (d) | 1H | Ortho to ether oxygen (shielded relative to H4). |

Detailed Interpretation

-

The Aldehyde Singlet (

~9.95): This is the diagnostic starting point. If this peak is a doublet, it implies coupling to H3 (rare in 2-substituted benzofurans but possible) or the presence of a formate impurity. -

The H4 Doublet (

~8.70): This is the critical peak for confirming the 5-nitro isomer.-

Differentiation: In the 6-nitro isomer, the most downfield proton would be a singlet (H7) or a doublet with ortho-coupling. Here, the doublet with a small meta-coupling (

Hz) confirms a proton isolated between substituents, characteristic of the H4 position in a 5-substituted system.

-

-

The H6 vs H7 Distinction: H6 is a dd (interacting with H7 and H4), whereas H7 is a clean d (interacting only with H6).

Spectral Analysis: 13C NMR

Spectrometer Frequency: 100 MHz

Solvent: DMSO-d

Representative Data Table

| Carbon Assignment | Shift ( | Type | Structural Logic |

| C=O (Aldehyde) | 179.5 – 180.5 | CH | Characteristic aldehyde region. |

| C-7a (Bridgehead) | 157.0 – 158.5 | C | Deshielded by direct attachment to Oxygen. |

| C-2 (Furan) | 153.0 – 154.5 | C | Alpha to Oxygen and attached to Carbonyl. |

| C-5 (C-NO | 144.0 – 145.0 | C | Deshielded by Nitro group; typically weak intensity. |

| C-3a (Bridgehead) | 127.0 – 128.5 | C | Bridgehead carbon. |

| C-6 | 121.0 – 122.0 | CH | Ortho to nitro. |

| C-4 | 117.5 – 118.5 | CH | Ortho to nitro (most deshielded aromatic CH). |

| C-3 | 113.0 – 114.5 | CH | Furan ring beta-carbon. |

| C-7 | 112.5 – 113.5 | CH | Ortho to Oxygen (shielded). |

Structural Validation Workflow

To certify the identity of the compound as the 5-nitro isomer (and not the 4-, 6-, or 7-nitro isomers), researchers should follow this logic flow.

Figure 1: Logic flow for distinguishing the 5-nitro isomer based on H4 multiplicity.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9601662, 5-Nitrofuran-2-carboxaldehyde derivatives. Retrieved February 18, 2026, from [Link]

-

Royal Society of Chemistry. (2015). Synthesis and characterization of nitrobenzofuran derivatives. RSC Advances. Retrieved February 18, 2026, from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[2][3][4] Chem. 62, 7512–7515. (Referenced for DMSO-d6 residual peak at 2.50 ppm and H2O at 3.33 ppm).

Sources

An In-Depth Technical Guide to the Crystal Structure of 5-Nitro-1-benzofuran Derivatives

This guide provides a comprehensive technical overview of the crystal structure of 5-nitro-1-benzofuran derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. We will delve into their synthesis, detailed crystallographic analysis, and the crucial relationship between their three-dimensional structure and biological activity. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of these promising molecules.

Introduction: The Significance of the 5-Nitro-1-benzofuran Scaffold

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, serves as a foundational scaffold for a multitude of biologically active molecules, both natural and synthetic.[1] The introduction of a nitro group at the 5-position of the benzofuran ring system can significantly modulate the electronic properties and biological activities of the resulting derivatives.[2] These compounds have demonstrated a wide spectrum of pharmacological properties, including anticancer, antibacterial, antioxidant, and anti-inflammatory activities.[3][4][5] Understanding the precise three-dimensional arrangement of atoms within the crystal lattice of these derivatives is paramount for elucidating their mechanism of action and for the rational design of new, more potent therapeutic agents.

5-Nitro-1-benzofuran derivatives are also valuable intermediates in organic synthesis. For instance, they are used in the preparation of drugs like dronedarone, which is used to treat atrial fibrillation.[6] The study of their crystal structure provides invaluable insights into their solid-state properties, which is crucial for pharmaceutical development, including formulation and stability studies.

Synthetic Methodologies and Crystallization

The synthesis of 5-nitro-1-benzofuran derivatives can be achieved through various synthetic routes. A common approach involves the nitration of a pre-formed benzofuran ring system. For example, 5-nitro-1-benzofuran-2(3H)-one can be prepared by the nitration of 3H-benzofuran-2-one using a mixture of nitric acid and glacial acetic acid in acetic anhydride.[6]

Another strategy involves the construction of the benzofuran ring from suitably substituted precursors already containing the nitro group. This can involve reactions such as the condensation of a substituted phenol with a halo ketone followed by cyclodehydration.[7] The choice of synthetic route often depends on the desired substitution pattern on the benzofuran core.

Obtaining single crystals of sufficient quality for X-ray diffraction analysis is a critical step. A frequently successful method for growing crystals of 5-nitro-1-benzofuran derivatives is slow evaporation of a solution of the compound in a suitable solvent, such as methanol or a mixture of petroleum ether and ethyl acetate.[3][6]

Experimental Protocol: Synthesis of 5-Nitro-1-benzofuran-2(3H)-one

The following protocol is adapted from the literature for the synthesis of 5-nitro-1-benzofuran-2(3H)-one.[6]

Step 1: Preparation of 3H-benzofuran-2-one

-

To a 100 mL flask equipped with a Dean-Stark trap and a magnetic stirrer, add 2-hydroxyphenylacetic acid (4.4 g, 29 mmol) and toluene (60 mL).

-

Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

-

Reflux the mixture for 4 hours, with azeotropic removal of water.

-

Remove the residual solvent under reduced pressure to yield 3H-benzofuran-2-one (quantitative yield, 3.9 g).

Step 2: Nitration to 5-Nitro-1-benzofuran-2(3H)-one

-

Prepare a nitrating mixture by combining 65% nitric acid (4 mL) and glacial acetic acid (4 mL).

-

Dissolve the 3H-benzofuran-2-one (3.9 g) in acetic anhydride (25 mL) in a flask and cool the solution to below 293K.

-

Add the nitrating mixture dropwise to the solution of 3H-benzofuran-2-one while maintaining the temperature below 293K.

-

Stir the mixture and reflux for 1 hour.

-

Decompose the reaction mixture with ice and sulfuric acid.

-

Filter the resulting precipitate.

-

Recrystallize the crude product from ethyl acetate to obtain pure 5-nitro-1-benzofuran-2(3H)-one (70% yield).

Step 3: Crystallization for X-ray Analysis

-

Dissolve the purified 5-nitro-1-benzofuran-2(3H)-one in methanol.

-

Allow the solvent to evaporate slowly at room temperature over several days to obtain single crystals suitable for X-ray diffraction.[6]

Caption: General workflow for the synthesis and crystallization of 5-nitro-1-benzofuran derivatives.

Crystal Structure Analysis

Single-crystal X-ray diffraction is the definitive technique for determining the precise atomic arrangement in crystalline solids. This method provides detailed information on bond lengths, bond angles, and the overall molecular conformation, as well as insights into intermolecular interactions that govern the crystal packing.

Case Studies of 5-Nitro-1-benzofuran Derivatives

The crystal structures of several 5-nitro-1-benzofuran derivatives have been reported in the literature. Below is a summary of the crystallographic data for two representative examples.

| Compound | 5-Nitro-1-benzofuran-2(3H)-one [6] | 5-Nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester [3] |

| Formula | C₈H₅NO₄ | C₁₇H₁₄N₂O₇ |

| Molecular Weight | 179.13 | 332.27 |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/c | P-1 |

| a (Å) | 7.4510 (15) | 9.268 (13) |

| b (Å) | 8.9150 (18) | 11.671 (15) |

| c (Å) | 11.249 (2) | 15.414 (2) |

| α (°) | 90 | 75.185 (5) |

| β (°) | 93.45 (3) | 72.683 (5) |

| γ (°) | 90 | 71.301 (5) |

| Volume (ų) | 745.9 (3) | 1483.8 (3) |

| Z | 4 | 4 |

Key Structural Features and Intermolecular Interactions

A common feature observed in the crystal structures of 5-nitro-1-benzofuran derivatives is the near planarity of the benzofuran ring system. For instance, in 5-nitro-1-benzofuran-2(3H)-one, the largest deviation from the least-squares plane of the molecule is a mere 0.030 Å.[6][8]

The crystal packing of these compounds is typically dominated by a combination of weak intermolecular interactions, including:

-

π-π Stacking: The planar aromatic rings of the benzofuran core often engage in π-π stacking interactions, leading to the formation of columnar or layered structures in the crystal lattice. In 5-nitro-1-benzofuran-2(3H)-one, the molecules form stacks along the a-axis, with intercentroid separations between overlapping benzene rings of 3.6594 (12) Å and 3.8131 (12) Å.[6]

-

C-H···O Hydrogen Bonds: Weak C-H···O hydrogen bonds are frequently observed, where a carbon-bound hydrogen atom acts as a donor to an oxygen atom of a neighboring molecule. These interactions play a significant role in linking adjacent molecules and stabilizing the overall crystal structure.[3][6]

-

C-H···π Interactions: In some derivatives, C-H···π interactions, where a C-H bond points towards the electron-rich π system of an aromatic ring, also contribute to the crystal packing.[3]

The nitro group, with its electronegative oxygen atoms, is often involved in these hydrogen bonding interactions, acting as an acceptor.

Caption: Key intermolecular interactions governing the crystal packing of 5-nitro-1-benzofuran derivatives.

Structure-Activity Relationship (SAR)

The biological activity of 5-nitro-1-benzofuran derivatives is intrinsically linked to their three-dimensional structure and the nature of their substituents. The enzymatic reduction of the nitro group is often a prerequisite for the antimicrobial activity of nitroaromatic compounds, leading to the formation of toxic reactive species.[2] The planarity of the benzofuran ring system facilitates intercalation with biological macromolecules, such as DNA, which can be a mechanism for their anticancer activity.

The substituents on the benzofuran core can influence activity by:

-

Altering Electronic Properties: Electron-withdrawing or -donating groups can modulate the ease of reduction of the nitro group, thereby affecting antimicrobial potency.

-

Modifying Lipophilicity: The overall lipophilicity of the molecule, influenced by its substituents, affects its ability to cross cell membranes and reach its biological target.

-

Introducing Specific Interactions: Substituents can introduce new hydrogen bonding sites or steric bulk that can either enhance or hinder binding to a target protein or enzyme.

For example, studies on various benzofuran derivatives have shown that the introduction of halogen atoms can increase anticancer activity, potentially due to the formation of halogen bonds that improve binding affinity. A detailed analysis of the crystal structure can, therefore, provide a rational basis for designing derivatives with improved biological activity by optimizing their shape, electronic properties, and potential for intermolecular interactions.

Conclusion and Future Outlook

This technical guide has provided a detailed overview of the crystal structure of 5-nitro-1-benzofuran derivatives, from their synthesis and crystallization to the intricate details of their molecular and supramolecular architecture. The planarity of the benzofuran scaffold, coupled with a network of weak intermolecular interactions such as π-π stacking and C-H···O hydrogen bonds, are defining features of their solid-state structures.

A thorough understanding of these structural characteristics is indispensable for the development of new therapeutic agents based on this versatile scaffold. Future research in this area will likely focus on the synthesis and crystallographic analysis of a wider range of derivatives to establish more comprehensive structure-activity relationships. This will enable the fine-tuning of their pharmacological profiles and the design of next-generation drugs with enhanced efficacy and selectivity.

References

-

5-Nitro-1-benzofuran-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 2012, 68(Pt 7), o2029. [Link]

-

Yadav, M. et al. Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia, 2025, 54(1), 645-656. [Link]

-

Lu, Y.-Z. et al. Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 2012, 24(8), 3436-3438. [Link]

-

5-Nitro-1-benzofuran-2(3H)-one. PubMed, 2012. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing, 2019. [Link]

-

Pires, J. R. et al. Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity. ResearchGate, 2018. [Link]

-

Farhat, J. et al. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 2022, 14(9), 2196. [Link]

-

Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research, 2023. [Link]

-

Mini review on important biological properties of benzofuran derivatives. MedCrave online, 2016. [Link]

-

Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. ResearchGate, 2023. [Link]

- Process for the preparation of 5-Nitrobenzofurans.

-

The chemical structures of benzofurans 5 a-g and 6 a-c. ResearchGate. [Link]

-

New Benzofuran Derivatives as an Antioxidant Agent. National Center for Biotechnology Information, 2011. [Link]

-

Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed, 2022. [Link]

-

Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 2017. [Link]

Sources

- 1. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. 5-Nitro-1-benzofuran-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. 5-Nitro-1-benzofuran-2(3H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

Review of literature on 5-Nitro-1-benzofuran-2-carbaldehyde

This technical guide provides a comprehensive analysis of 5-Nitro-1-benzofuran-2-carbaldehyde , a critical intermediate in the synthesis of bioactive heterocyclic compounds.

A Strategic Scaffold for Medicinal Chemistry and Drug Discovery

Executive Summary

5-Nitro-1-benzofuran-2-carbaldehyde (CAS: 23145-18-8) represents a privileged scaffold in medicinal chemistry. Characterized by a fused benzene-furan ring system substituted with a pharmacophoric nitro group at position 5 and a reactive formyl group at position 2, this compound serves as a versatile linchpin for generating diverse libraries of bioactive molecules.

Its structural duality allows for multi-modal derivatization:

-

C-2 Formyl Group: Enables condensation reactions (Schiff bases, hydrazones) to introduce diverse lipophilic or polar domains.

-

C-5 Nitro Group: Acts as an electron-withdrawing moiety that modulates electronic properties and can be reduced to an amine for further functionalization (amides, ureas).

This guide details the synthesis, reactivity, and therapeutic potential of this scaffold, designed for researchers requiring high-fidelity protocols and mechanistic insights.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

| Property | Data |

| IUPAC Name | 5-Nitro-1-benzofuran-2-carbaldehyde |

| Common Synonyms | 5-Nitrobenzofuran-2-carboxaldehyde; 2-Formyl-5-nitrobenzofuran |

| CAS Number | 23145-18-8 |

| Molecular Formula | C₉H₅NO₄ |

| Molecular Weight | 191.14 g/mol |

| Physical State | Pale yellow to yellow solid |

| Solubility | Soluble in DMSO, DMF, hot ethanol; sparingly soluble in water |

| Melting Point | ~135–140 °C (Derivative dependent) |

Synthetic Architecture

The synthesis of 5-nitro-1-benzofuran-2-carbaldehyde typically proceeds via the Rap-Stoermer condensation or a stepwise alkylation-cyclization sequence starting from 2-hydroxy-5-nitrobenzaldehyde (5-nitrosalicylaldehyde).

3.1 Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the primary synthetic route, prioritizing the formation of the ethyl ester intermediate followed by selective reduction and oxidation. This pathway is preferred over direct formylation (Vilsmeier-Haack) due to the deactivating nature of the nitro group.

3.2 Critical Experimental Considerations

-

Cyclization (Step 1): The reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate requires anhydrous conditions (DMF/K₂CO₃) to prevent hydrolysis. The mechanism involves O-alkylation followed by an intramolecular aldol-type condensation.

-

Reduction (Step 2): Direct reduction of the ester to the aldehyde using DIBAL-H at -78°C is chemically elegant but operationally difficult on large scales due to over-reduction. A more robust, self-validating protocol involves full reduction to the alcohol using NaBH₄ followed by controlled oxidation.

-

Oxidation (Step 3): Manganese dioxide (MnO₂) is the oxidant of choice as it selectively oxidizes allylic/benzylic alcohols to aldehydes without affecting the nitro group.

Reactivity & Derivatization Logic

The chemical utility of this scaffold lies in its ability to undergo orthogonal functionalization.

4.1 Functionalization Tree (DOT Visualization)

Therapeutic Applications & Biological Activity

The 5-nitrobenzofuran moiety is a bioisostere of other nitrated aromatics (like nitrofurantoin) but offers improved lipophilicity and metabolic stability.

5.1 Antimicrobial Activity

Schiff base derivatives (hydrazones, semicarbazones) synthesized from this aldehyde exhibit potent activity against Gram-positive bacteria and fungi.[1] The azomethine linkage (-CH=N-) facilitates binding to bacterial enzymes, while the nitro group enhances oxidative stress within the pathogen.

| Target Organism | Derivative Type | Activity Profile (MIC) | Mechanism of Action |

| Staphylococcus aureus | Thiosemicarbazone | 1–10 µg/mL | Inhibition of DNA synthesis; oxidative stress. |

| Candida albicans | Hydrazone | 12.5–25 µg/mL | Disruption of ergosterol biosynthesis. |

| Mycobacterium tuberculosis | Isonicotinyl hydrazone | < 2 µg/mL | Inhibition of mycolic acid synthesis (InhA). |

5.2 Anticancer Potential

Derivatives have shown cytotoxicity against human tumor cell lines (e.g., HeLa, MCF-7). The planar benzofuran system can intercalate into DNA, while the nitro group may undergo bioreduction to toxic hydroxylamine species within the hypoxic tumor microenvironment.

Detailed Experimental Protocols

Note: All protocols must be performed in a fume hood with appropriate PPE.

Protocol A: Synthesis of Ethyl 5-nitrobenzofuran-2-carboxylate

-

Reagents: 2-Hydroxy-5-nitrobenzaldehyde (10 mmol), Ethyl bromoacetate (12 mmol), Anhydrous K₂CO₃ (20 mmol), DMF (20 mL).

-

Procedure:

-

Dissolve the aldehyde in dry DMF.

-

Add K₂CO₃ and stir at room temperature for 30 minutes (formation of phenoxide).

-

Add ethyl bromoacetate dropwise.

-

Heat the mixture to 80–90 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Pour into ice-cold water. The precipitate is filtered, washed with water, and recrystallized from ethanol.

-

-

Validation: Appearance of ester C=O stretch in IR (~1720 cm⁻¹).

Protocol B: Conversion to 5-Nitro-1-benzofuran-2-carbaldehyde

-

Reduction:

-

Suspend the ester (5 mmol) in Methanol (30 mL).

-

Add NaBH₄ (15 mmol) in small portions at 0 °C.

-

Stir at room temperature until starting material disappears (forming the alcohol).

-

Evaporate solvent, quench with dilute HCl, extract with EtOAc.

-

-

Oxidation:

-

Dissolve the crude alcohol in Dichloromethane (DCM).

-

Add activated MnO₂ (10 equivalents).

-

Stir at reflux or room temperature for 12–24 hours.

-

Workup: Filter through a Celite pad. Evaporate solvent to yield the aldehyde.

-

-

Validation: Appearance of aldehyde C=O stretch (~1680 cm⁻¹) and aldehyde proton in ¹H NMR (~9.8 ppm).

Protocol C: Synthesis of Schiff Base (General)

-

Reagents: 5-Nitro-1-benzofuran-2-carbaldehyde (1 mmol), Primary Amine/Hydrazide (1 mmol), Ethanol (10 mL), Glacial Acetic Acid (cat.).

-

Procedure:

References

-

Synthesis of Benzofuran Derivatives: European Chemical Industry (ECHEMI). "5-nitro-1-benzofuran-2-carbaldehyde CAS NO 23145-18-8".

-

Precursor Synthesis: BenchChem. "2-Hydroxy-5-nitrobenzaldehyde | High-Purity Reagent".

-

Benzofuran Ester Synthesis: ResearchGate. "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives".

-

Schiff Base Activity: Taylor & Francis. "Synthesis, characterization and antibacterial activity of Cu (II) and Zn (II) complexes of 5-aminobenzofuran-2-carboxylate Schiff base ligands".

-

Thiosemicarbazone Derivatives: ResearchGate. "Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization...".

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 5-Nitro-1-benzofuran-2-carbaldehyde

Executive Summary

5-Nitro-1-benzofuran-2-carbaldehyde is a critical pharmacophore in the development of antimicrobial, anti-tubercular, and anticancer agents. Its synthesis poses two primary challenges: regioselectivity during the initial nitration of salicylaldehyde and chemoselectivity during the reduction of the ester intermediate, where the nitro group must remain intact.

This application note details a robust, three-stage protocol designed for reproducibility and scalability. Unlike single-step literature methods that often suffer from low yields or isomer contamination, this stepwise approach prioritizes intermediate purity to ensure a high-quality final product.

Core Synthetic Strategy

-

Regioselective Nitration: Controlled nitration of salicylaldehyde to isolate the 5-nitro isomer.

-

Rap-Stoermer Cyclization: Construction of the benzofuran ring via O-alkylation and intramolecular condensation.

-

Chemoselective Red-Ox Sequence: Controlled reduction of the ester to an alcohol, followed by mild oxidation to the target aldehyde, avoiding nitro-group reduction.

Synthetic Pathway Overview

The following diagram outlines the chemical transformations and key intermediates.

Figure 1: Stepwise synthetic route from Salicylaldehyde to 5-Nitro-1-benzofuran-2-carbaldehyde.

Detailed Protocols

Phase 1: Regioselective Nitration of Salicylaldehyde

Objective: Synthesize 5-nitrosalicylaldehyde while minimizing the 3-nitro isomer.

Mechanism: Electrophilic aromatic substitution. The hydroxyl group directs ortho and para. Since the ortho position is sterically crowded and the aldehyde is electron-withdrawing (meta-director), the 5-position (para to -OH, meta to -CHO) is favored, but temperature control is critical to maximize this selectivity.

Reagents:

-

Salicylaldehyde (1.0 eq)

-

Nitric Acid (fuming or 70%)

-

Acetic Anhydride (Moisture scavenger/activator)

Protocol:

-

Preparation: Dissolve Salicylaldehyde (12.2 g, 0.1 mol) in Glacial Acetic Acid (40 mL) in a round-bottom flask. Cool the solution to 0–5°C using an ice-salt bath.

-

Nitration: Prepare a mixture of fuming Nitric Acid (6.0 mL) and Glacial Acetic Acid (10 mL). Add this mixture dropwise to the salicylaldehyde solution over 45 minutes.

-

Critical Control Point: Do not allow the internal temperature to exceed 10°C. Higher temperatures increase the formation of the 3-nitro isomer and tarry oxidation byproducts.

-

-

Reaction: Stir at 0–5°C for 2 hours, then allow to warm to room temperature (20–25°C) for 1 hour.

-

Quench: Pour the reaction mixture into crushed ice (300 g) with vigorous stirring. A yellow precipitate will form.

-

Purification (The Isomer Split):

Phase 2: Benzofuran Ring Construction (Rap-Stoermer)

Objective: Cyclization of 5-nitrosalicylaldehyde to Ethyl 5-nitrobenzofuran-2-carboxylate.

Reagents:

-

5-Nitrosalicylaldehyde (1.0 eq)

-

Ethyl Chloroacetate (1.2 eq)

-

Potassium Carbonate (

), anhydrous (2.5 eq) -

DMF (Dimethylformamide), dry[5]

Protocol:

-

Setup: In a dry flask, dissolve 5-Nitrosalicylaldehyde (16.7 g, 0.1 mol) and Ethyl Chloroacetate (14.7 g, 0.12 mol) in DMF (100 mL).

-

Base Addition: Add anhydrous

(34.5 g, 0.25 mol). -

Cyclization: Heat the mixture to 90–100°C for 4–6 hours.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The aldehyde spot should disappear.

-

-

Workup: Cool to room temperature and pour into ice water (500 mL). The ester will precipitate as a solid.[1]

-

Isolation: Filter the solid, wash copiously with water to remove DMF and inorganic salts.

-

Drying: Dry in a vacuum oven at 50°C.

-

Yield: Expected ~65–75%.

-

Appearance: Light yellow/buff solid.

-

Phase 3: Chemoselective Transformation (Ester to Aldehyde)

Challenge: Reducing the ester without reducing the nitro group (which would form an amine) or over-reducing to the alkane.

Step 3A: Reduction to Alcohol

Reagents:

-

Ethyl 5-nitrobenzofuran-2-carboxylate (1.0 eq)

-

Sodium Borohydride (

) (2.0 eq) -

Calcium Chloride (

) (1.0 eq) - Crucial additive to activate borohydride for ester reduction. -

Ethanol (Absolute)

Protocol:

-

Dissolve the ester (0.05 mol) in absolute Ethanol (150 mL).

-

Add

(0.05 mol) and stir for 15 minutes at 0°C. -

Add

(0.1 mol) portion-wise over 30 minutes. -

Stir at room temperature for 4 hours. (The reaction generates hydrogen gas; ensure venting).

-

Quench: Carefully add 1N HCl to destroy excess hydride and neutralize the mixture.

-

Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

, and concentrate.-

Product: 5-Nitrobenzofuran-2-methanol.

-

Step 3B: Oxidation to Aldehyde

Reagents:

-

5-Nitrobenzofuran-2-methanol

-

Activated Manganese Dioxide (

) (10.0 eq) -

Dichloromethane (DCM) or Chloroform

Protocol:

-

Dissolve the alcohol in DCM (10 mL per gram of substrate).

-

Add Activated

(excess is required for kinetics). -

Reflux (or stir vigorously at RT) for 12–24 hours.

-

Why MnO2? It is highly selective for benzylic/allylic alcohols and will not oxidize the nitro group or the benzofuran ring.

-

-

Filtration: Filter through a pad of Celite to remove the manganese oxides.

-

Concentration: Evaporate the solvent to yield the crude aldehyde.

-

Final Purification: Recrystallize from Ethanol/DMF mixture.

Analytical Data & Specifications

| Parameter | Specification | Notes |

| Appearance | Yellow crystalline solid | Darkening indicates decomposition |

| Melting Point | 170–174°C (Literature varies) | Sharp range indicates purity |

| IR Spectrum | 1680–1700 cm⁻¹ (C=O) | Aldehyde stretch |

| IR Spectrum | 1530 & 1350 cm⁻¹ (NO₂) | Nitro group stretches |

| 1H NMR | ~10.0 ppm (s, 1H) | Aldehyde proton |

| 1H NMR | ~7.8–8.6 ppm (m, 3H) | Aromatic protons (benzofuran ring) |

Critical Control Points & Troubleshooting

The following flowchart illustrates the decision logic for the purification of the nitration intermediate, which is the most common failure point.

Figure 2: Quality Control logic for the intermediate 5-nitrosalicylaldehyde.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Nitration) | Temperature >15°C during addition | Maintain 0–5°C strictly. Add acid slower. |

| Tar formation (Cyclization) | Wet DMF or old | Use fresh anhydrous DMF and flame-dried glassware. |

| Amine formation (Reduction) | Used | Switch to |

| Incomplete Oxidation | Inactive | Use "Activated" |

References

-

Fengchen Group. 5-Nitrosalicylaldehyde Manufacture Procedures and Properties. Retrieved from

-

CN102633646B. New preparation method of 5-nitro-salicylaldehyde.[1] Google Patents. Retrieved from

-

Kishor, M. (2017).[6] Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5):210-220.[2] Retrieved from

-

ResearchGate Protocol. Synthesis of Ethyl 5-nitrobenzofuran-2-carboxylate. Retrieved from

-

Sigma-Aldrich. Ethyl 5-nitrobenzofuran-2-carboxylate Product Specification. Retrieved from

Sources

- 1. scribd.com [scribd.com]

- 2. jocpr.com [jocpr.com]

- 3. CN103058874A - Method for preparing 5-nitrosalicylaldehyde - Google Patents [patents.google.com]

- 4. 5-Nitrosalicylaldehyde BP EP USP CAS 97-51-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 5. researchgate.net [researchgate.net]

- 6. Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations [beilstein-journals.org]

Application Note: Vilsmeier-Haack Formylation of 5-Nitrobenzofuran

Abstract & Strategic Significance

The introduction of an aldehyde moiety onto the benzofuran scaffold is a pivotal transformation in medicinal chemistry. 5-Nitrobenzofuran-2-carbaldehyde serves as a high-value intermediate for the synthesis of Schiff bases, hydrazones, and chalcones with potent antimicrobial, anti-inflammatory, and anticancer profiles.

While the Vilsmeier-Haack reaction is the gold standard for formylating electron-rich heterocycles, the presence of the 5-nitro group presents a specific synthetic challenge. The strong electron-withdrawing nature (

This application note details an optimized, robust protocol specifically engineered to overcome this electronic deactivation, ensuring high regioselectivity for the C-2 position and reproducible yields.

Mechanistic Insight & Regiochemistry

The Electrophilic Challenge

The Vilsmeier-Haack reaction relies on the formation of an electrophilic chloromethyliminium salt (the Vilsmeier reagent) from POCl

-

Substrate: 5-Nitrobenzofuran.[2]

-

Electronic Environment: The C-5 nitro group withdraws electron density from the benzene ring, which communicates through the fused system to the furan ring.

-

Regioselectivity: Despite deactivation, the furan oxygen lone pair activates the C-2 and C-3 positions. In benzofurans, the C-2 position is kinetically and thermodynamically favored for electrophilic attack, preserving the aromaticity of the benzene ring in the transition state more effectively than C-3 attack.

Reaction Pathway Visualization

The following diagram illustrates the activation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution (EAS) on the deactivated ring.

Figure 1: Mechanistic pathway of Vilsmeier-Haack formylation on 5-nitrobenzofuran, highlighting the rate-limiting electrophilic attack.

Experimental Protocol

Reagents & Equipment

-

Substrate: 5-Nitrobenzofuran (purity >98%).

-

Reagents: Phosphorus oxychloride (POCl

, fresh), N,N-Dimethylformamide (DMF, anhydrous). -

Solvent: DMF serves as both reagent and solvent; optional 1,2-dichloroethane if dilution is needed.

-

Quench: Sodium acetate (NaOAc) or saturated NaHCO

. -

Safety: POCl

is highly corrosive and reacts violently with water. All operations must be performed in a fume hood.

Step-by-Step Methodology

Phase 1: Generation of Vilsmeier Reagent (Exothermic Control)

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.

-

Cooling: Charge the flask with anhydrous DMF (5.0 equiv relative to substrate). Cool to 0–5 °C using an ice-salt bath.

-

Addition: Add POCl

(1.5 – 2.0 equiv) dropwise over 30 minutes.-

Critical Control: Maintain internal temperature < 10 °C. The formation of the chloroiminium salt is exothermic.

-

Observation: The solution will turn pale yellow/orange and may thicken. Stir for an additional 30 minutes at 0 °C to ensure complete formation.

-

Phase 2: Substrate Addition & Reaction (Overcoming Deactivation)

-

Substrate Prep: Dissolve 5-nitrobenzofuran (1.0 equiv) in a minimum volume of anhydrous DMF.

-

Addition: Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Thermal Activation:

-

Allow the mixture to warm to room temperature.

-

Heat to 80–90 °C for 4–6 hours.

-

Expert Note: Unlike electron-rich indoles that react at RT, the nitro-deactivated benzofuran requires thermal energy to overcome the activation barrier. Monitor by TLC (System: Hexane:EtOAc 7:3). Look for the disappearance of the high-Rf starting material and appearance of a polar, UV-active aldehyde spot.

-

Phase 3: Hydrolysis & Isolation

-

Quench: Cool the reaction mixture to RT. Pour slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring.

-

Neutralization: The solution will be strongly acidic. Adjust pH to 7–8 by slow addition of saturated NaOAc solution or 10% NaOH.

-

Why? The iminium intermediate requires water to hydrolyze to the aldehyde. Neutralization precipitates the organic product.

-

-

Isolation: A yellow/brown precipitate should form.

-

Filtration: Filter the solid, wash copiously with water to remove DMF and inorganic salts.

-

Extraction (Alternative): If no precipitate forms, extract with Ethyl Acetate (3x), wash organics with brine, dry over Na

SO

-

Phase 4: Purification

-

Recrystallization: Recrystallize the crude solid from Ethanol or Methanol/Water.

-

Yield Expectation: 60–75%.

Process Workflow & Decision Logic

Figure 2: Operational workflow for the synthesis of 5-nitrobenzofuran-2-carbaldehyde.

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| Low Yield / Unreacted SM | Insufficient heating or reagent stoichiometry. | Increase POCl |

| Dark/Tarred Product | Thermal decomposition or "runaway" exotherm during addition. | Ensure strict T < 10 °C during POCl |

| No Precipitate on Quench | Product solubilized in acidic DMF/water mix. | Neutralize thoroughly to pH 8. Perform EtOAc extraction if solid fails to crash out. |

| Regioisomer Mixtures | Competition from C-3 position (rare but possible). | Confirm C-2 regiochemistry via 1H NMR (C-3 proton disappears). |

References

-

Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde.Berichte der deutschen chemischen Gesellschaft, 60(1), 119-122. Link

-

Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[1][3][4][5][6][7][8][9]Comprehensive Organic Synthesis, 2, 777-794. Link

-

Rajanna, K. C., et al. (2013). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds.[8]International Journal of Organic Chemistry, 3, 25-43.[6] Link

-

BenchChem Technical Guides. (2025). The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide.[4]Link

Sources

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 2. scribd.com [scribd.com]

- 3. scribd.com [scribd.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. ijpcbs.com [ijpcbs.com]

- 7. scirp.org [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

Suzuki coupling reactions with 5-Nitro-1-benzofuran-2-carbaldehyde.

An In-Depth Technical Guide to Suzuki-Miyaura Coupling Reactions with 5-Nitro-1-benzofuran-2-carbaldehyde

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective application of the Suzuki-Miyaura cross-coupling reaction for the derivatization of 5-Nitro-1-benzofuran-2-carbaldehyde. This substrate, while a valuable building block, presents unique challenges due to its electronic properties. This guide offers detailed protocols, mechanistic insights, and troubleshooting strategies to ensure successful and reproducible outcomes.

Introduction: The Significance of Substituted Benzofurans

The 2-arylbenzo[b]furan scaffold is a privileged structure found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon bonds, particularly for the synthesis of biaryl and heterobiaryl compounds.[1][2] Its high functional group tolerance and generally mild reaction conditions make it an indispensable tool in modern organic synthesis and drug discovery.[3][4]

This guide focuses on the coupling of aryl and heteroaryl boronic acids to the C2 position of a 5-Nitro-1-benzofuran-2-carbaldehyde precursor, presumably a 2-halo-5-nitro-1-benzofuran-2-carbaldehyde. The presence of the electron-withdrawing nitro group significantly influences the reactivity of the substrate, a factor that must be carefully considered in protocol design.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] Understanding this mechanism is critical for rational optimization and troubleshooting. The three key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the benzofuran substrate. The presence of electron-withdrawing groups, such as the nitro group on the benzofuran ring, generally facilitates this rate-determining step.[6][7]

-

Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the palladium(II) complex. The base (e.g., K₂CO₃, K₃PO₄) is crucial for the formation of a more nucleophilic boronate species, which facilitates the transfer.[8]

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9]

Caption: Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Protocol: Suzuki-Miyaura Coupling of 2-Bromo-5-nitro-1-benzofuran with Arylboronic Acids

This protocol provides a robust starting point for the coupling reaction. It is based on established methodologies for heterocyclic halides and has been adapted for the specific substrate.[4][10]

Materials & Reagents:

-

2-Bromo-5-nitro-1-benzofuran-2-carbaldehyde (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%) or a pre-catalyst system like Pd₂(dba)₃ with a suitable ligand.

-

Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq)

-

Solvent: 1,4-Dioxane and Water (4:1 v/v) or Toluene/Ethanol/Water mixture.

-

Inert Gas: Nitrogen (N₂) or Argon (Ar)

-

Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath, and condenser.

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-5-nitro-1-benzofuran-2-carbaldehyde (1.0 eq), the arylboronic acid (1.2 eq), and the base (K₂CO₃, 2.0 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes. This is critical as the Pd(0) catalyst is sensitive to oxygen.

-

Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst [Pd(PPh₃)₄, 0.05 eq]. Then, add the degassed solvent (1,4-Dioxane/Water, 4:1 mixture, approx. 0.1 M concentration relative to the halide). Degassing the solvent by sparging with N₂ or Ar for 20-30 minutes prior to use is highly recommended.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction time typically ranges from 4 to 24 hours.[1][10]

-

Monitoring Progress: Track the consumption of the starting material using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and add water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic phase with brine, then dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2-aryl-5-nitro-1-benzofuran-2-carbaldehyde.[4]

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Figure 2: General experimental workflow for the Suzuki coupling protocol.

Optimization Parameters and Considerations

Achieving high yields requires careful optimization of several parameters. The following table summarizes key variables and their impact, providing a basis for systematic screening.

| Parameter | Options | Rationale & Field Insights | Potential Issues |

| Palladium Source | Pd(PPh₃)₄ : Robust, all-in-one catalyst. Pd(OAc)₂ / Pd₂(dba)₃ : Pre-catalysts requiring an external ligand. | Pd(PPh₃)₄ is excellent for initial trials. Pre-catalyst systems allow for fine-tuning with specialized ligands for more challenging couplings.[11][12] | Catalyst decomposition (black precipitate of Pd black) can indicate issues. |

| Ligand | Phosphines : PPh₃, P(t-Bu)₃, SPhos, XPhos, RuPhos. NHCs : IPr, IMes. | Bulky, electron-rich phosphine ligands (e.g., SPhos, BrettPhos) often accelerate oxidative addition and reductive elimination, which is beneficial for electron-deficient substrates.[13][14] | Ligand choice is highly substrate-dependent; a screen may be necessary.[12] |

| Base | Inorganic : K₂CO₃, K₃PO₄, Cs₂CO₃. Organic : Et₃N. Fluoride : KF. | K₃PO₄ is often more effective than K₂CO₃ for heteroaryl couplings. Cs₂CO₃ is a strong but expensive option. The base's strength and solubility are critical for activating the boronic acid.[2] | Excessively strong bases can promote side reactions. Base-sensitive functional groups on either partner may be compromised. |

| Solvent | Aqueous Mixtures : Dioxane/H₂O, THF/H₂O, Toluene/EtOH/H₂O. Anhydrous : Toluene, DMF. | Aqueous mixtures are common and effective, aiding in the dissolution of the inorganic base.[1][2] The choice of organic solvent can affect catalyst stability and substrate solubility.[13] | Some boronic acids, especially heteroaromatic ones, are prone to protodeboronation (hydrolysis) in aqueous basic media.[15] |

| Boronic Acid | Aryl, Heteroaryl, Vinyl. Can be used as boronic esters (pinacol, MIDA) or trifluoroborate salts. | Boronic esters and trifluoroborate salts often exhibit greater stability than the corresponding acids, reducing protodeboronation.[16][17] | Electron-deficient or some heteroaryl boronic acids can be unstable, leading to low yields.[3][15] Using a slight excess (1.2-1.5 eq) can compensate for degradation. |

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxidized). 2. Insufficiently degassed system. 3. Poor choice of base or solvent. 4. Low reaction temperature. | 1. Use fresh catalyst and ensure a robust inert atmosphere. 2. Degas solvents thoroughly before use. 3. Screen alternative bases (e.g., K₃PO₄) and solvent systems. 4. Incrementally increase the reaction temperature. |

| Protodeboronation | The boronic acid is hydrolyzed back to the corresponding arene instead of coupling. | 1. Use a less aqueous solvent system. 2. Switch to a milder base (e.g., KF). 3. Use a more stable boronic acid derivative like a pinacol ester or a trifluoroborate salt.[16] 4. Use a highly active catalyst system to ensure coupling outcompetes decomposition.[15] |

| Homocoupling | Formation of biaryl products from two boronic acid molecules (Ar'-Ar') or two halide molecules (Ar-Ar). | 1. Ensure a strictly oxygen-free environment. 2. Check the purity of the boronic acid, as anhydrides can sometimes promote this.[16] 3. Adjust the catalyst-to-ligand ratio. |

| Reduction of Nitro Group | The nitro group is reduced to an amine, especially if using certain phosphine ligands or contaminants. | 1. Ensure high-purity reagents. 2. While less common under standard Suzuki conditions, if observed, consider alternative catalyst systems (e.g., NHC-based). Some specialized catalysts can mediate both nitro reduction and coupling.[18] |

Conclusion

The Suzuki-Miyaura cross-coupling of 5-Nitro-1-benzofuran-2-carbaldehyde derivatives is a highly effective strategy for generating molecular diversity. Success hinges on a rational approach to experimental design, acknowledging the electronic nature of the substrate. By carefully selecting the catalyst system, base, and solvent, and by maintaining a rigorously inert atmosphere, researchers can overcome common challenges like low conversion and competing side reactions. The protocols and insights provided herein serve as a validated starting point for the synthesis of novel benzofuran derivatives for applications in medicinal chemistry and materials science.

References

- Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2025).

- Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Ca - RUA. (n.d.). Universidade da Coruña.

- Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. (2025). Pakistan Journal of Pharmaceutical Sciences.

- Preformed Pd(II)

- Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018). Semantic Scholar.

- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.

- Boronic Acids & Deriv

- Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. (n.d.). Benchchem.

- Masking Boronic Acids for Suzuki Coupling. (2011). YouTube.

- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. (n.d.). DSpace@MIT.

- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018). MDPI.

- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.

- An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes: Synthesis, Properties, and Applications in Drug Discovery. (n.d.). Benchchem.

- Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. (2022). NTNU.

- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.

- Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2025). Chemical.AI.

- Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile. (n.d.). PMC.

- Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts.

- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. pure.hw.ac.uk [pure.hw.ac.uk]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. reddit.com [reddit.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Yoneda Labs [yonedalabs.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]

- 14. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents | MDPI [mdpi.com]

- 15. nva.sikt.no [nva.sikt.no]

- 16. ボロン酸・ボロン酸誘導体 [sigmaaldrich.com]

- 17. m.youtube.com [m.youtube.com]

- 18. rua.ua.es [rua.ua.es]

The Versatility of 5-Nitro-1-benzofuran-2-carbaldehyde in Heterocyclic Synthesis: A Guide for Researchers

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Among the myriad of starting materials, 5-Nitro-1-benzofuran-2-carbaldehyde stands out as a particularly valuable and versatile building block. Its unique molecular architecture, featuring an electron-rich benzofuran core, a reactive aldehyde functionality, and a strongly electron-withdrawing nitro group, offers a gateway to a diverse array of complex heterocyclic systems. The benzofuran moiety itself is a privileged scaffold found in numerous biologically active natural products and synthetic drugs.[1] The strategic placement of the nitro group at the 5-position and the carbaldehyde at the 2-position creates a molecule with distinct electronic properties, influencing its reactivity and providing a handle for a multitude of chemical transformations.

This technical guide provides an in-depth exploration of the synthetic utility of 5-Nitro-1-benzofuran-2-carbaldehyde. We will delve into key reaction pathways, offering not just step-by-step protocols, but also the underlying mechanistic principles that govern these transformations. This document is designed to empower researchers, scientists, and drug development professionals to harness the full potential of this remarkable building block in their quest for novel molecular entities.

Chapter 1: Synthesis of Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a robust and widely employed method for the formation of α,β-unsaturated ketones, commonly known as chalcones. These compounds are not only important synthetic intermediates but also exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The reaction involves the base-catalyzed condensation of an aldehyde with a ketone. In the context of our building block, 5-Nitro-1-benzofuran-2-carbaldehyde serves as the aldehyde component, reacting with various acetophenones to yield a library of novel chalcones.

Mechanistic Rationale

The reaction proceeds through the formation of an enolate ion from the acetophenone in the presence of a base. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 5-Nitro-1-benzofuran-2-carbaldehyde. The resulting aldol addition product readily undergoes dehydration to afford the thermodynamically stable conjugated chalcone. The presence of the electron-withdrawing nitro group on the benzofuran ring enhances the electrophilicity of the aldehyde, facilitating the initial nucleophilic attack.

Caption: General workflow for the synthesis of chalcones.

Experimental Protocol: Synthesis of (E)-1-(4-methoxyphenyl)-3-(5-nitro-1-benzofuran-2-yl)prop-2-en-1-one

Materials:

| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |

| 5-Nitro-1-benzofuran-2-carbaldehyde | 191.13 | 1.0 | 191 mg |

| 4-Methoxyacetophenone | 150.17 | 1.0 | 150 mg |

| Sodium Hydroxide (NaOH) | 40.00 | 2.0 | 80 mg |

| Ethanol (95%) | - | - | 10 mL |

| Distilled Water | - | - | 20 mL |

Procedure:

-

In a 50 mL round-bottom flask, dissolve 5-Nitro-1-benzofuran-2-carbaldehyde (191 mg, 1.0 mmol) and 4-methoxyacetophenone (150 mg, 1.0 mmol) in 10 mL of 95% ethanol with stirring at room temperature.

-

In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide by dissolving 80 mg of NaOH in 0.8 mL of distilled water.

-

Slowly add the NaOH solution dropwise to the ethanolic solution of the reactants with continuous stirring.

-

The reaction mixture will typically turn yellow or orange, and a precipitate may start to form.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate, 7:3).

-

Upon completion of the reaction, pour the mixture into 20 mL of ice-cold distilled water.

-

Acidify the mixture with dilute hydrochloric acid (1 M) until it is neutral to litmus paper.

-

The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried in a desiccator.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone.

Chapter 2: Synthesis of Pyrimidine Derivatives

Chalcones derived from 5-Nitro-1-benzofuran-2-carbaldehyde are excellent precursors for the synthesis of various heterocyclic systems, most notably pyrimidines. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[5][6][7] The synthesis is typically achieved by the cyclocondensation of the chalcone with a suitable nitrogen-containing reagent like urea, thiourea, or guanidine.

Mechanistic Rationale

The reaction proceeds via a Michael addition of the nitrogen nucleophile (from urea, thiourea, or guanidine) to the β-carbon of the α,β-unsaturated carbonyl system of the chalcone. This is followed by an intramolecular cyclization and subsequent dehydration to afford the corresponding dihydropyrimidine, which can then be oxidized to the pyrimidine. The nature of the substituent at the 2-position of the pyrimidine ring (e.g., -OH, -SH, -NH2) is determined by the choice of the cyclizing agent.

Caption: General workflow for pyrimidine synthesis.

Experimental Protocol: Synthesis of 4-(5-nitro-1-benzofuran-2-yl)-6-(4-methoxyphenyl)pyrimidin-2-amine

Materials:

| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |

| (E)-1-(4-methoxyphenyl)-3-(5-nitro-1-benzofuran-2-yl)prop-2-en-1-one | 337.31 | 1.0 | 337 mg |

| Guanidine Hydrochloride | 95.53 | 1.5 | 143 mg |

| Sodium Hydroxide (NaOH) | 40.00 | 3.0 | 120 mg |

| Ethanol (95%) | - | - | 15 mL |

| Distilled Water | - | - | 30 mL |

Procedure:

-

In a 100 mL round-bottom flask, dissolve the chalcone (337 mg, 1.0 mmol) and guanidine hydrochloride (143 mg, 1.5 mmol) in 15 mL of 95% ethanol.

-

Add a solution of sodium hydroxide (120 mg, 3.0 mmol) in 1 mL of water to the reaction mixture.

-

Reflux the reaction mixture for 8-10 hours. Monitor the progress of the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into 30 mL of ice-cold water.

-

Neutralize the mixture with dilute acetic acid.

-

The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried.

-

Recrystallize the crude product from a suitable solvent like ethanol or a mixture of ethanol and DMF to obtain the pure pyrimidine derivative.

Chapter 3: Alkene Synthesis via the Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis, providing a reliable method for the stereoselective synthesis of alkenes from aldehydes and ketones.[8][9][10] This reaction is particularly valuable for its ability to form a carbon-carbon double bond at a specific location with high regioselectivity. 5-Nitro-1-benzofuran-2-carbaldehyde can be readily converted into a variety of vinyl-substituted benzofurans using this powerful transformation.

Mechanistic Rationale

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent). The ylide is typically prepared by treating a phosphonium salt with a strong base. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde to form a betaine intermediate, which then collapses to form a four-membered oxaphosphetane ring. This intermediate subsequently fragments to yield the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[10]

Caption: General workflow of the Wittig reaction.

Experimental Protocol: Synthesis of 5-Nitro-2-styryl-1-benzofuran

Materials:

| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |

| Benzyltriphenylphosphonium chloride | 388.88 | 1.2 | 467 mg |

| n-Butyllithium (n-BuLi) | 64.06 | 1.2 | 0.75 mL (1.6 M in hexanes) |

| 5-Nitro-1-benzofuran-2-carbaldehyde | 191.13 | 1.0 | 191 mg |

| Anhydrous Tetrahydrofuran (THF) | - | - | 20 mL |

Procedure:

-

To a flame-dried 100 mL two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add benzyltriphenylphosphonium chloride (467 mg, 1.2 mmol) and 10 mL of anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (0.75 mL of a 1.6 M solution in hexanes, 1.2 mmol) dropwise to the stirred suspension. The formation of the ylide is indicated by the appearance of a deep orange or red color.

-

Stir the mixture at 0 °C for 30 minutes.

-

In a separate flask, dissolve 5-Nitro-1-benzofuran-2-carbaldehyde (191 mg, 1.0 mmol) in 10 mL of anhydrous THF.

-

Add the aldehyde solution dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of 10 mL of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-